7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic substitution reactions.
Amidation: The final step might involve the formation of the amide bond under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could lead to fully saturated quinazolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, compounds like 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one could be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-2-{[2-(4-hydroxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 7-(3-bromophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-6,7-dihydroquinazolin-4(5H)-one
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethylamino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H22ClN3O2/c1-29-19-7-5-15(6-8-19)9-10-25-23-26-14-20-21(27-23)12-17(13-22(20)28)16-3-2-4-18(24)11-16/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,25,26,27) |
InChI Key |
VYOBORMSNLOFTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.